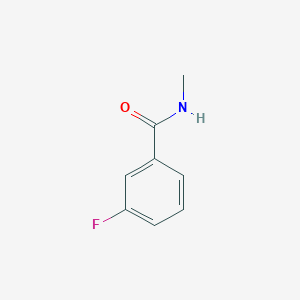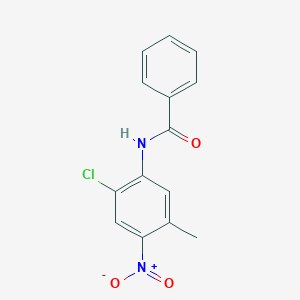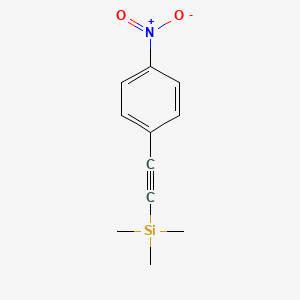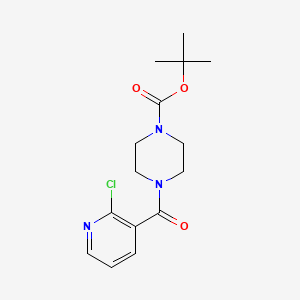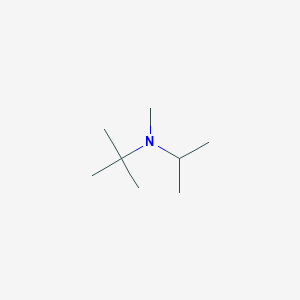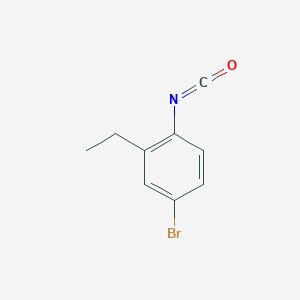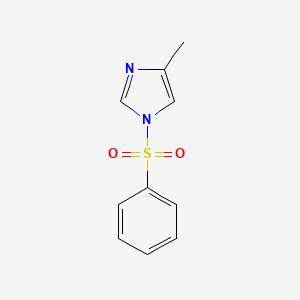
(R)-(+)-1-Phenyl-1-butanol
Descripción general
Descripción
(R)-(+)-1-Phenyl-1-butanol is a chiral alcohol that has numerous applications in the field of organic chemistry. It is a colorless, viscous liquid that is used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and flavors.
Aplicaciones Científicas De Investigación
Chiral Discrimination and Molecular Complexes
Short-Range Interactions in Molecular Complexes : Latini et al. (2000) conducted a study on the R2PI spectra of R-(+)-1-phenyl-1-propanol and its complexes with various alcoholic solvent molecules. They found significant shifts in the band origin of these complexes due to different short-range interactions, leading to enantiomeric discrimination of chiral solvent molecules (Latini et al., 2000).
Photochemical R2PI Study : A study by Guidoni et al. (2001) explored the R2PI spectra of (+)-(R)-1-phenyl-1-ethanol and its complexes. They observed shifts in the band origin relative to the bare molecule, which were attributed to different short-range interactions in the ground and excited states of the complexes (Guidoni et al., 2001).
Synthetic Pathways and Chemical Studies
Construction of Synthetic Pathways : Kataoka et al. (2015) constructed a CoA-dependent 1-butanol synthetic pathway that functions under aerobic conditions in Escherichia coli. This pathway was expanded from the previously reported (R)-1,3-butanediol synthetic pathway (Kataoka et al., 2015).
Molecular Dynamic Studies : Kołodziej et al. (2020) conducted molecular dynamic studies on isomeric alcohols including 1-phenyl-2-butanol and 2-phenyl-1-butanol, focusing on the spatial packing of molecules and their interactions under varying pressure conditions (Kołodziej et al., 2020).
Enantioselective Synthesis
- Enantioselective Synthesis Using Yeast : Cheng and Tsai (2008) studied the enantioselective synthesis of chiral R-(+)- and S-(−)-1-phenyl-1-butanol using Saccharomyces cerevisiae in hexane–water biphasic culture (Cheng & Tsai, 2008).
Applications in Fragrance and Catalysis
Fragrance Material Review : A review by Scognamiglio et al. (2012) on 2-methyl-4-phenyl-2-butanol, related to the fragrance family of Aryl Alkyl Alcohols, provides insights into its use as a fragrance ingredient (Scognamiglio et al., 2012).
Synthesis and Application in Organic Chemistry : Tao (2005) described a new synthesis route for phenyl-1-butanol, highlighting its importance as an intermediate product in commercial processes (Tao, 2005).
Propiedades
IUPAC Name |
(1R)-1-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030850 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Phenyl-1-butanol | |
CAS RN |
22144-60-1 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLBUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



